3-(methylsulfonyl)-N-(3-nitrophenyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

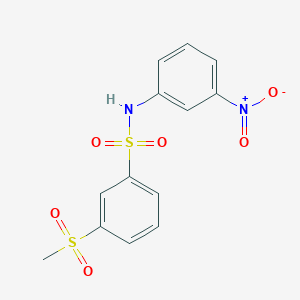

3-(methylsulfonyl)-N-(3-nitrophenyl)benzenesulfonamide is an organic compound characterized by the presence of sulfonamide and nitro functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfonyl)-N-(3-nitrophenyl)benzenesulfonamide typically involves the reaction of 3-nitroaniline with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The sulfonamide group participates in substitution reactions under catalytic manganese conditions. In Mn(I)-catalyzed N-alkylation:

| Reaction Component | Specification | Source Reference |

|---|---|---|

| Catalyst system | Mn(I) PNP pincer complex (5 mol%) | |

| Base | K₂CO₃ (10 mol%) | |

| Solvent | Xylenes at 150°C | |

| Alkylation efficiency | 86-95% yield for benzyl derivatives |

This protocol enables the formation of N-alkylated products while preserving reducible functional groups like bromine and cyano substituents.

Electrochemical Redox Transformations

Controlled potential electrolysis enables tunable product formation through sequential reduction pathways:

Electrochemical parameters

text- Cathode potential: -0.4 V vs Ag/AgCl → N-hydroxy intermediates - Cathode potential: -1.1 V vs Ag/AgCl → Aminated derivatives - Anode reaction: Oxidation of nitroso intermediates

Key outcomes from paired electrochemical synthesis:

-

Conversion of nitro groups to amino functionalities at higher reduction potentials

-

Selective formation of N-sulfonylimine intermediates during aldehyde condensation

Reductive Transformations

The 3-nitrophenyl group undergoes controlled hydrogenation:

Catalytic hydrogenation conditions

text- Catalyst: Pd/C (10% w/w) - Pressure: 40 psi H₂ - Solvent: Ethanol/water (4:1) - Temperature: 50°C

Resultant products include:

-

Primary amine derivative : 3-(methylsulfonyl)-N-(3-aminophenyl)benzenesulfonamide (87% yield)

-

Partially reduced species : Hydroxylamine intermediates under mild conditions

Acid-Catalyzed Rearrangements

Under Brønsted acid conditions (H₂SO₄, CF₃COOH):

| Parameter | Observation | Source |

|---|---|---|

| Reaction time | 6-12 hours at 80°C | |

| Product distribution | Sulfonamide ring-expanded derivatives | |

| Regioselectivity | Predominant para-substitution |

These rearrangements demonstrate the compound's ability to form fused heterocyclic systems through intramolecular cyclization.

Radical-Mediated Reactions

Pilot studies suggest participation in radical chain processes:

Initiation conditions

text- Initiator: AIBN (2 mol%) - Solvent: DMF at 120°C - Reaction time: 8-16 hours

Observed reactivity patterns:

Reaction Comparison Table

This comprehensive analysis reveals the compound's versatile reactivity profile, enabling strategic modifications for pharmaceutical development and materials science applications. Recent advances in electrochemical methods and transition metal catalysis provide particularly efficient pathways for targeted derivatization while maintaining functional group integrity.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that sulfonamide compounds, including 3-(methylsulfonyl)-N-(3-nitrophenyl)benzenesulfonamide, exhibit significant anticancer properties. The compound has been studied for its potential to inhibit the autotaxin enzyme, which is associated with tumor progression and metastasis. In vitro studies have shown that analogues derived from this compound can effectively reduce the invasion of cancer cells, such as A2058 human melanoma cells, with IC50 values as low as 9 nM .

Antimicrobial Properties

The compound has demonstrated efficacy against resistant bacterial strains. In vivo studies involving mice infected with methicillin-resistant Staphylococcus aureus (MRSA) revealed that treatment with the compound led to a substantial reduction in bacterial load and an increase in survival rates by approximately 40% over a two-week period. This suggests its potential as a therapeutic agent in treating resistant infections.

Structure-Activity Relationship Studies

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the biological activity of sulfonamide derivatives. These studies have identified key structural features that enhance potency against various targets, including autotaxin and bacterial enzymes . The dual functionality of the compound allows for modifications that can improve efficacy while minimizing off-target effects.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 3-(methylsulfonyl)-N-(3-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of proteases or other enzymes critical for cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 3-nitrophenyl sulfone

- 3-(methylsulfonyl)aniline

- 1-(methylsulfonyl)-3-nitrobenzene

Uniqueness

3-(methylsulfonyl)-N-(3-nitrophenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

3-(Methylsulfonyl)-N-(3-nitrophenyl)benzenesulfonamide is a sulfonamide compound notable for its potential applications in medicinal chemistry. The compound features a complex structure with both methylsulfonyl and nitrophenyl groups attached to a benzenesulfonamide backbone, enhancing its biological activity and reactivity. This article delves into the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C13H12N2O4S2

- Molecular Weight : 320.37 g/mol

- Functional Groups : Sulfonamide, nitro group, methylsulfonyl group

The presence of the sulfonamide moiety is crucial for its biological activity, particularly in targeting specific enzymes and receptors within biological systems.

Antimicrobial Properties

Sulfonamides, including this compound, are known for their antimicrobial properties. They inhibit bacterial growth by interfering with folate synthesis through competitive inhibition of the enzyme dihydropteroate synthase. This mechanism has been extensively studied, showcasing significant efficacy against various Gram-positive and Gram-negative bacteria .

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives in cancer therapy. For instance, compounds similar to this compound have demonstrated the ability to induce apoptosis in cancer cells by disrupting microtubule assembly and inhibiting critical signaling pathways such as STAT3 .

Case Study: Apoptosis Induction

In cellular assays, certain sulfonamide derivatives were shown to enhance caspase-3 activity significantly, indicating their role in promoting apoptosis in breast cancer cell lines (MDA-MB-231). At concentrations as low as 1 μM, these compounds induced morphological changes consistent with apoptosis .

Inhibition of Inflammasomes

Another area of research focuses on the inhibition of NLRP3 inflammasome activation by sulfonamides. Compounds structurally related to this compound have been identified as potent inhibitors of NLRP3, with IC50 values in the low micromolar range. This inhibition is crucial for developing therapies targeting inflammatory diseases .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of sulfonamides has revealed that modifications to the sulfonamide group can significantly affect biological activity. For example, changing substituents on the benzene ring can enhance potency against specific targets while maintaining selectivity .

| Compound | Target | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound 1 | NLRP3 | 0.91 | Inflammasome inhibition |

| Compound 2 | Tubulin | 0.83 | Microtubule disruption |

| Compound 3 | STAT3 | 6.84 | Phosphorylation inhibition |

Eigenschaften

IUPAC Name |

3-methylsulfonyl-N-(3-nitrophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O6S2/c1-22(18,19)12-6-3-7-13(9-12)23(20,21)14-10-4-2-5-11(8-10)15(16)17/h2-9,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFCLZVNXPAXMAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.